molecular formula C16H15NO3S2 B2378186 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide CAS No. 2097884-03-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2378186
CAS No.: 2097884-03-0
M. Wt: 333.42
InChI Key: XZVJVBKXYLMROI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and benzenesulfonamide groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with benzenesulfonamide under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities with N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxamide are structurally related.

    Benzenesulfonamide Derivatives: Compounds like benzenesulfonamide and N-phenylbenzenesulfonamide are similar in structure.

Uniqueness

This compound is unique due to its combination of furan, thiophene, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of furan , thiophene , and benzenesulfonamide moieties, which contribute to its distinct chemical behavior and biological activity. The molecular formula is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, and its structure can be represented as follows:

N 2 furan 2 yl 2 thiophen 3 yl ethyl benzenesulfonamide\text{N 2 furan 2 yl 2 thiophen 3 yl ethyl benzenesulfonamide}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Synthesis of Intermediates :
    • Furan can be synthesized via the Paal-Knorr synthesis.
    • Thiophene derivatives are often produced using the Gewald reaction.
  • Coupling Reaction :
    • The intermediates are coupled through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
  • Formation of the Sulfonamide :
    • The final step involves the formation of the sulfonamide group, which is crucial for the biological activity of the compound.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity due to the presence of heterocyclic rings that enhance binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing benzenesulfonamide moieties demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.13 µg/mL, suggesting potent antimicrobial properties .

Antiviral Activity

Recent studies have highlighted the potential antiviral applications of N-Heterocycles, including compounds similar to this compound. These compounds have shown promising results in inhibiting viral replication at low concentrations .

Case Studies and Research Findings

StudyFindings
Synthesis and EvaluationA series of thiourea derivatives bearing benzenesulfonamide moiety were synthesized and evaluated for their antimycobacterial activity. Compounds showed MIC values indicating effective inhibition against Mycobacterium tuberculosis .
Antiviral PotentialResearch on N-Heterocycles indicated enhanced biological activity against viral targets, demonstrating significant efficacy in cell-based assays .
Structure-Activity Relationship (SAR)Analysis revealed that modifications in the furan and thiophene rings could enhance biological activity, guiding future drug design .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,14-5-2-1-3-6-14)17-11-15(13-8-10-21-12-13)16-7-4-9-20-16/h1-10,12,15,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVJVBKXYLMROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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